molecular formula C18H18F3N3O3 B7024154 N-butyl-2-[5-[2-(trifluoromethyl)-2H-chromen-3-yl]-1,2,4-oxadiazol-3-yl]acetamide

N-butyl-2-[5-[2-(trifluoromethyl)-2H-chromen-3-yl]-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B7024154
M. Wt: 381.3 g/mol
InChI Key: ZWLLUZLOWBMHAJ-UHFFFAOYSA-N
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Description

N-butyl-2-[5-[2-(trifluoromethyl)-2H-chromen-3-yl]-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a chromenyl ring, an oxadiazole ring, and a trifluoromethyl group

Properties

IUPAC Name

N-butyl-2-[5-[2-(trifluoromethyl)-2H-chromen-3-yl]-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c1-2-3-8-22-15(25)10-14-23-17(27-24-14)12-9-11-6-4-5-7-13(11)26-16(12)18(19,20)21/h4-7,9,16H,2-3,8,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLLUZLOWBMHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=NOC(=N1)C2=CC3=CC=CC=C3OC2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-[5-[2-(trifluoromethyl)-2H-chromen-3-yl]-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps. One common route starts with the preparation of the chromenyl intermediate, which is then reacted with appropriate reagents to introduce the oxadiazole ring. The final step involves the acylation of the oxadiazole intermediate with N-butyl acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-[5-[2-(trifluoromethyl)-2H-chromen-3-yl]-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl ring can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

N-butyl-2-[5-[2-(trifluoromethyl)-2H-chromen-3-yl]-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-butyl-2-[5-[2-(trifluoromethyl)-2H-chromen-3-yl]-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The chromenyl and oxadiazole rings may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-2-[5-[2-(trifluoromethyl)-2H-chromen-3-yl]-1,2,4-oxadiazol-3-yl]acetamide: can be compared with other compounds containing chromenyl, oxadiazole, and trifluoromethyl groups.

    This compound: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to combine the properties of its constituent functional groups, potentially leading to novel applications and enhanced performance in various fields.

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